
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is an organic compound with the molecular formula C8H9BrO2 It is a derivative of ethanimidamide, where the hydrogen atoms are substituted with a 4-bromophenoxy group and a hydroxy group
作用機序
Target of Action
Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.
Result of Action
Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then hydrolyzed to yield 2-(4-bromophenoxy)ethanol. The final step involves the reaction of 2-(4-bromophenoxy)ethanol with hydroxylamine hydrochloride to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products are oxides or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar in structure but lacks the hydroxy group on the ethanimidamide moiety.
4-Bromophenol: Contains the bromophenoxy group but lacks the ethanimidamide moiety.
2-(4-Bromophenoxy)acetohydrazide: Contains a hydrazide group instead of the hydroxy-ethanimidamide moiety.
Uniqueness
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is unique due to the presence of both the 4-bromophenoxy group and the hydroxy-ethanimidamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
IUPAC Name |
2-(4-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSZSOFHFVHKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
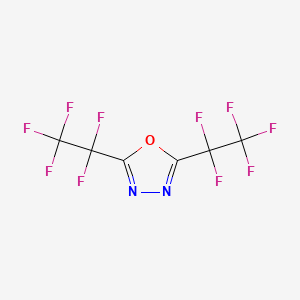
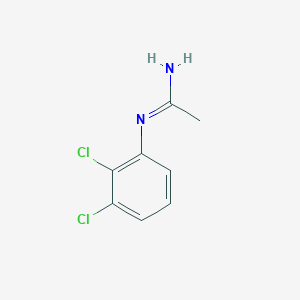


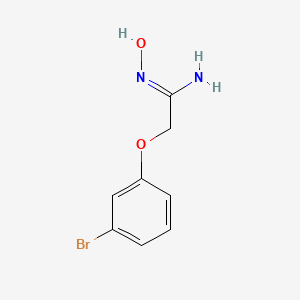


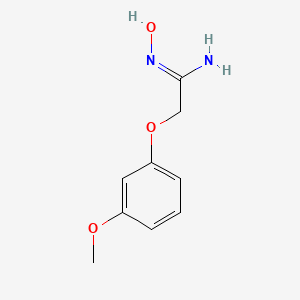
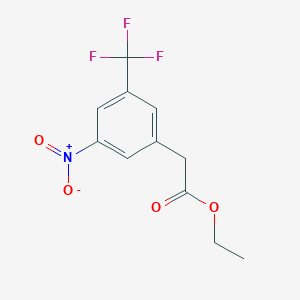
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)
